

# SYHA1813: A Novel Compound Demonstrating Potent Antitumor Activity in Meningioma Models

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## Compound of Interest

Compound Name: SYHA1813

Cat. No.: B12380502

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An In-Depth Technical Guide for Researchers and Drug Development Professionals

## Introduction

Meningiomas represent the most common primary central nervous system tumors.<sup>[1]</sup> While a majority are benign, high-grade meningiomas pose a significant clinical challenge due to their aggressive nature and high recurrence rates.<sup>[1]</sup> Current therapeutic options for malignant meningiomas are limited, underscoring the urgent need for novel treatment strategies.<sup>[1][2]</sup>

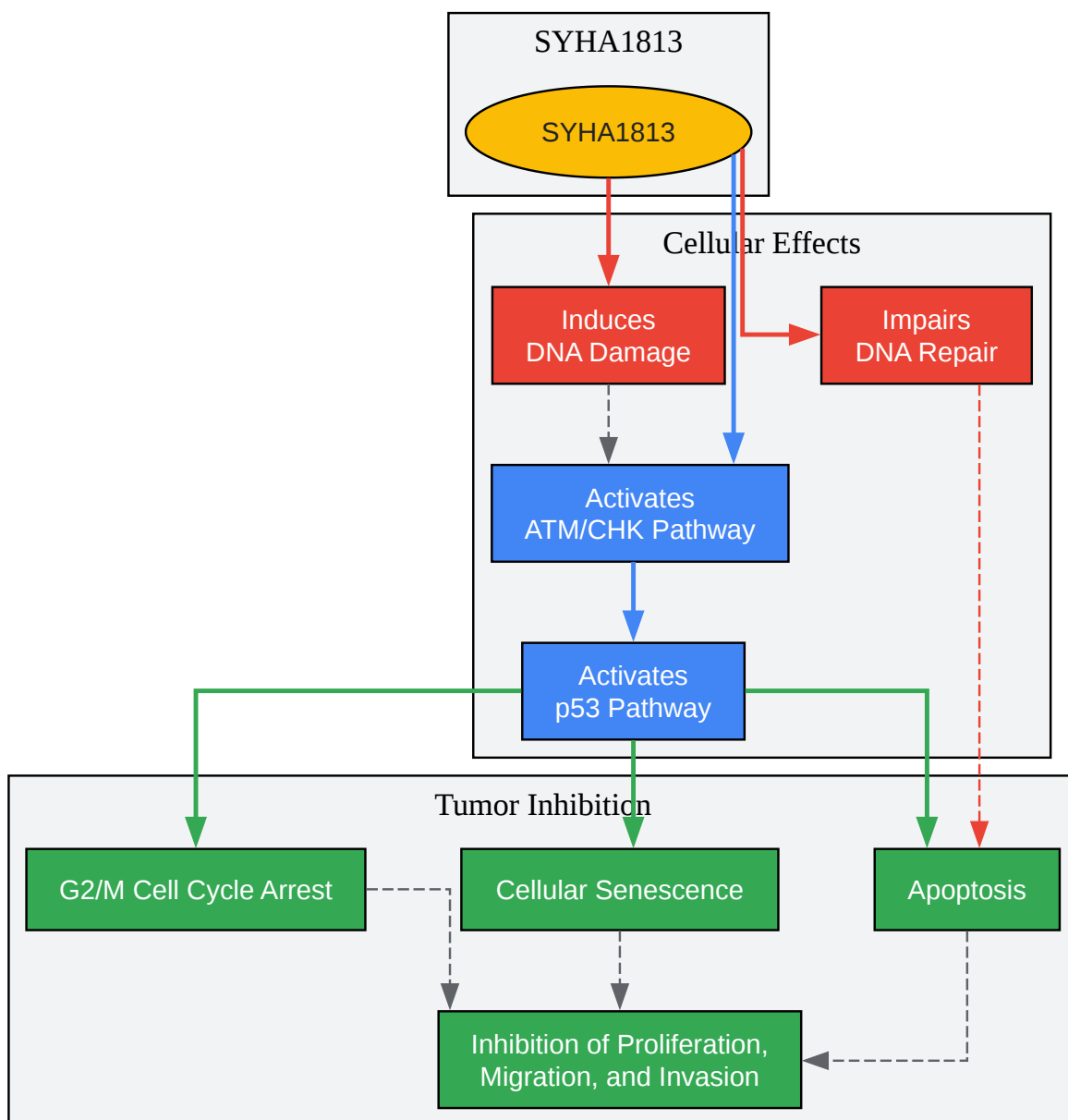
**SYHA1813** is a novel compound that has demonstrated promising preclinical antitumor effects in various cancer models, including glioblastoma.<sup>[1][3]</sup> This technical guide provides a comprehensive overview of the antitumor activity of **SYHA1813** in meningioma models, with a focus on its mechanism of action, preclinical efficacy, and detailed experimental protocols. Emerging clinical data further supports its therapeutic potential.<sup>[1][2]</sup>

## Mechanism of Action: Dual Targeting of p53 Pathway and DNA Repair

**SYHA1813** exerts its potent antitumor effects in meningioma cells through a dual mechanism: the activation of the p53 signaling pathway and the impairment of DNA repair mechanisms.<sup>[1]</sup> Mechanistic studies, including RNA sequencing, have revealed that **SYHA1813** upregulates the expression of p53 and its downstream target, p21.<sup>[1]</sup> This activation is mediated through the ATM/CHK signaling cascade, as evidenced by the increased phosphorylation of ATM,

CHK1, and CHK2.[1] The activation of the p53 pathway is a critical determinant of cell fate, orchestrating processes such as cell cycle arrest, apoptosis, and senescence.[1]

Concurrently, **SYHA1813** induces DNA damage in meningioma cells.[1] This, combined with the impaired DNA repair machinery, leads to the accumulation of DNA damage, ultimately triggering cell death.[1] This dual mechanism of action suggests that **SYHA1813** could be particularly effective against tumors with existing defects in the p53/p21 DNA damage-signaling pathway, which is a common feature in meningiomas.[1]



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**Figure 1:** Proposed mechanism of action of **SYHA1813** in meningeoma cells.

## In Vitro Antitumor Activity

**SYHA1813** has demonstrated significant dose-dependent antitumor effects on malignant meningeoma cells in vitro.[1][2] The compound effectively inhibits cell proliferation, colony

formation, migration, and invasion.[1][2] Furthermore, **SYHA1813** induces G2/M cell cycle arrest, apoptosis, and cellular senescence in meningioma cell lines.[1][2]

## Data Summary

Cell Line	Assay	Endpoint	Result
IOMM-Lee	Cell Viability (CCK8)	IC50 (48h)	Dose-dependent decrease
CH157	Cell Viability (CCK8)	IC50 (48h)	Dose-dependent decrease
IOMM-Lee	Proliferation (EdU)	% Proliferating Cells	Significant decrease with 2.5, 5, 10μM SYHA1813
CH157	Proliferation (EdU)	% Proliferating Cells	Significant decrease with 2.5, 5, 10μM SYHA1813
IOMM-Lee	Colony Formation	Colony Number	Significant decrease with 0.25, 0.5, 1μM SYHA1813
CH157	Colony Formation	Colony Number	Significant decrease with 0.25, 0.5, 1μM SYHA1813
IOMM-Lee	Migration (Wound Healing)	% Healing Area	Significant inhibition with 2.5, 5, 10μM SYHA1813
CH157	Migration (Wound Healing)	% Healing Area	Significant inhibition with 2.5, 5, 10μM SYHA1813
IOMM-Lee	Invasion (Transwell)	Number of Invading Cells	Significant suppression with 2.5, 5, 10μM SYHA1813
CH157	Invasion (Transwell)	Number of Invading Cells	Significant suppression with 2.5, 5, 10μM SYHA1813

## In Vivo Efficacy in Meningioma Xenograft Models

The antitumor activity of **SYHA1813** has been confirmed in vivo using a meningioma xenograft mouse model.[1] Oral administration of **SYHA1813** led to a significant inhibition of tumor growth and even tumor shrinkage.[1] Immunohistochemical analysis of the resected tumors revealed a decrease in the proliferation marker Ki-67 and an increase in markers of DNA damage (γH2AX) and p53 activation.[4]

## Data Summary

Animal Model	Treatment	Endpoint	Result
IOMM-Lee Xenograft	SYHA1813 (10 mg/kg, oral, daily)	Tumor Volume	Significant reduction compared to vehicle
IOMM-Lee Xenograft	SYHA1813 (10 mg/kg, oral, daily)	Tumor Weight	Significant reduction compared to vehicle
IOMM-Lee Xenograft	SYHA1813 (10 mg/kg, oral, daily)	Ki-67 Staining	Decreased percentage of positive cells
IOMM-Lee Xenograft	SYHA1813 (10 mg/kg, oral, daily)	γH2AX Staining	Increased expression
IOMM-Lee Xenograft	SYHA1813 (10 mg/kg, oral, daily)	p53 Staining	Increased expression

## Preliminary Clinical Evidence

Preliminary clinical data from an ongoing first-in-human Phase I trial has provided evidence of the antitumor activity of **SYHA1813** in a patient with recurrent meningioma.[1][2] The patient, with a recurrent atypical meningioma (WHO grade II), showed a reduction in tumor volume after treatment with **SYHA1813**. [5] A Phase II clinical study is currently planned to further evaluate the efficacy and safety of **SYHA1813** in patients with recurrent or progressive high-grade meningioma.[6][7][8]

## Experimental Protocols

### Cell Culture

Malignant meningioma cell lines, IOMM-Lee and CH157, were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

## Cell Viability Assay (CCK8)

- Seed cells in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.
- Treat cells with varying concentrations of **SYHA1813** or DMSO (vehicle control) for 48 hours.
- Add 10 µL of CCK8 solution to each well and incubate for 2 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.

## Proliferation Assay (EdU)

- Plate cells on coverslips in 24-well plates and treat with **SYHA1813** or DMSO for 48 hours.
- Add EdU solution to the culture medium and incubate for 2 hours.
- Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
- Perform the click reaction to label the incorporated EdU.
- Counterstain the nuclei with Hoechst.
- Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy.

## Colony Formation Assay

- Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
- Treat with low concentrations of **SYHA1813** or DMSO.
- Allow colonies to form over a period of 10-14 days.
- Fix the colonies with methanol and stain with crystal violet.
- Count the number of colonies.

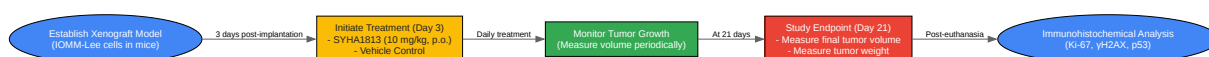
## Wound Healing Assay

- Grow cells to confluence in 6-well plates.
- Create a scratch in the cell monolayer using a sterile pipette tip.
- Wash with PBS to remove detached cells.
- Add fresh medium containing **SYHA1813** or DMSO.
- Capture images of the wound at 0 and 24 hours.
- Measure the wound area to quantify cell migration.

## Transwell Invasion Assay

- Coat the upper chamber of a Transwell insert with Matrigel.
- Seed cells in serum-free medium in the upper chamber.
- Add medium with 10% FBS as a chemoattractant to the lower chamber.
- Add **SYHA1813** or DMSO to both chambers.
- Incubate for 24-48 hours.
- Remove non-invading cells from the upper surface of the membrane.
- Fix and stain the invading cells on the lower surface.
- Count the number of invading cells under a microscope.

## In Vivo Xenograft Study





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**Figure 2:** Experimental workflow for the in vivo xenograft study.

- Subcutaneously inject IOMM-Lee cells into the flank of immunodeficient mice.
- Once tumors are established, randomize mice into treatment and control groups.
- Administer **SYHA1813** (10 mg/kg) or vehicle orally on a daily basis.[4]
- Measure tumor volume regularly using calipers.
- At the end of the study, euthanize the mice and resect the tumors.
- Measure the final tumor weight.
- Fix tumors in formalin and embed in paraffin for immunohistochemical analysis.

## Conclusion

**SYHA1813** is a promising novel therapeutic agent for malignant meningiomas. Its unique dual mechanism of action, involving the activation of the p53 pathway and impairment of DNA repair, provides a strong rationale for its clinical development.[1][2] Robust preclinical data from both in vitro and in vivo models demonstrate its potent antitumor activity.[1] Early clinical findings are encouraging and ongoing clinical trials will be crucial in establishing the safety and efficacy of **SYHA1813** in patients with high-grade meningiomas.[1][6][8]

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Address: 3281 E Guasti Rd

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